
2-(3-Fluoro-4-methoxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO3 It is a derivative of butanoic acid, featuring a fluorine and a methoxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-4-methoxyphenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being performed. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-4-methoxyphenyl)butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biological pathways and mechanisms involving fluorinated compounds.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-(3-Fluoro-4-methoxyphenyl)butanoic acid can be compared with other similar compounds, such as:
4-(4-Methoxyphenyl)butanoic acid: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluoro-4-methoxyphenylboronic acid: This compound contains a boronic acid group instead of a butanoic acid group, which may affect its reactivity and applications.
Propiedades
Fórmula molecular |
C11H13FO3 |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
2-(3-fluoro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-3-8(11(13)14)7-4-5-10(15-2)9(12)6-7/h4-6,8H,3H2,1-2H3,(H,13,14) |
Clave InChI |
AQJKTNUHJITQHH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC(=C(C=C1)OC)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


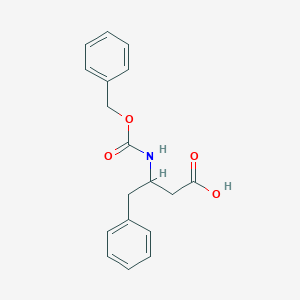
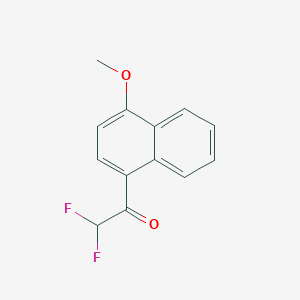
![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-9-ol](/img/structure/B13582698.png)
![4-({[2-(Piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B13582705.png)
![1-{4H,5H-[1,2,4]triazolo[4,3-a]quinolin-1-yl}methanaminedihydrochloride](/img/structure/B13582706.png)
![Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13582709.png)
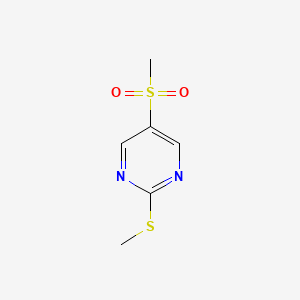
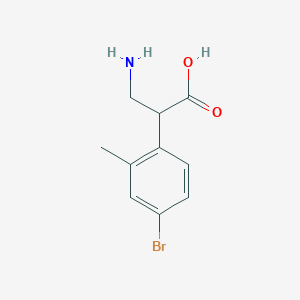
![N-Methyl-2-{[5-phenyl-2-(pyridin-2-YL)thieno[2,3-D]pyrimidin-4-YL]amino}acetamide](/img/structure/B13582731.png)
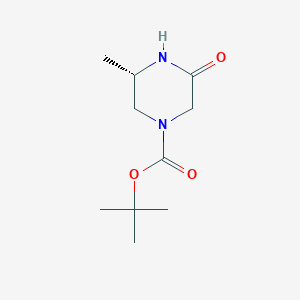
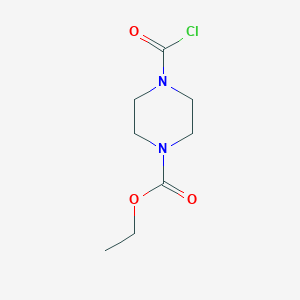
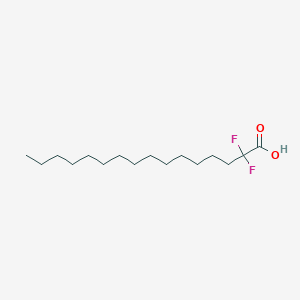
![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)

